5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol;hydrochloride
Overview
Description
Preparation Methods
The synthesis of 5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol;hydrochloride involves several stepsThe reaction conditions typically involve the use of chlorinating agents and dimethylamine under controlled temperatures and pressures . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The compound can undergo substitution reactions, particularly at the chloro positions, with nucleophiles such as amines or thiols
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like dimethylamine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol;hydrochloride has been extensively studied for its neuroprotective properties. In Alzheimer’s disease models, it has been shown to inhibit the accumulation of amyloid β and attenuate its neuropathological effects . The compound also improves cognitive function and neuronal plasticity in aged wild-type mice . In Huntington’s disease models, this compound deactivates key enzymes such as glycogen synthase kinase 3β and calcineurin, which are involved in the disease’s progression .
Additionally, this compound has applications in metal ion chelation, where it acts as a synthetic chaperone to redistribute copper, zinc, and iron within cells . This property is particularly useful in studying metal ion homeostasis in biological systems.
Mechanism of Action
The mechanism of action of 5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol;hydrochloride involves its ability to chelate metal ions such as copper, zinc, and iron. By redistributing these ions within cells, the compound deactivates enzymes like glycogen synthase kinase 3β and calcineurin, which play crucial roles in neurodegenerative diseases . In Alzheimer’s disease, this compound inhibits the hyperphosphorylation of tau protein and reduces amyloid β accumulation, thereby improving cognitive function .
Comparison with Similar Compounds
5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol;hydrochloride is unique in its dual role as a neuroprotective agent and a metal ion chelator. Similar compounds include:
PBT-2: Another neuroprotective agent with similar metal ion chelation properties.
PBT-5: Known for its activity in neurodegenerative disease models.
PBT-6: Exhibits neuroprotective effects and metal ion chelation.
Compared to these compounds, this compound has shown promising results in both Alzheimer’s and Huntington’s disease models, highlighting its potential as a versatile therapeutic agent .
Properties
IUPAC Name |
5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O.ClH/c1-16(2)6-7-3-4-8-9(13)5-10(14)12(17)11(8)15-7;/h3-5,17H,6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRSUNAZJQGYCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648896-70-2 | |
Record name | PBT-1033 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0648896702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PBT-1033 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24Z79C941B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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